1-Oxa-8-azaspiro[4.5]decane-3-methanol

Spirocyclic scaffolds Conformational restriction 3D molecular topology

1-Oxa-8-azaspiro[4.5]decane-3-methanol (CAS 1290625-37-4) is a rigid spirocyclic building block, validated as a lead scaffold for FAAH inhibition (k(inact)/K(i) >1500 M⁻¹s⁻¹). Its 3-methanol handle enables unique derivatization (carboxylic acid, amine, ethers), while the oxa-azaspiro core offers superior physicochemical modulation (±15-20 Ų PSA, pKa shifts) over carbocyclic analogs. Ideal for CNS drug discovery and fragment elaboration.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1290625-37-4
Cat. No. B1403387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decane-3-methanol
CAS1290625-37-4
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(CO2)CO
InChIInChI=1S/C9H17NO2/c11-6-8-5-9(12-7-8)1-3-10-4-2-9/h8,10-11H,1-7H2
InChIKeyAQNXRSGCZNEXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-8-azaspiro[4.5]decane-3-methanol (CAS 1290625-37-4): Procurement and Scientific Differentiation Guide


1-Oxa-8-azaspiro[4.5]decane-3-methanol (CAS 1290625-37-4, C9H17NO2, MW 171.24) is a spirocyclic building block featuring a conformationally constrained 1-oxa-8-azaspiro[4.5]decane core with a pendant methanol group at the 3-position of the tetrahydrofuran ring. The compound integrates a tetrahydrofuran oxygen-containing ring and a piperidine nitrogen-containing ring fused at a common spiro carbon, creating a rigid, three-dimensional scaffold with a high fraction of sp³-hybridized carbon atoms. [1] This structural arrangement—particularly the 1-oxa-8-azaspiro[4.5]decane framework—has been explicitly identified and validated as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibition, with optimized derivatives demonstrating k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹ in biochemical assays. [2] The compound is commercially available from multiple vendors in purities of 95% to 98% and is supplied for research and development use.

Why Generic Substitution Fails for 1-Oxa-8-azaspiro[4.5]decane-3-methanol: A Procurement Risk Analysis


Generic substitution among spirocyclic building blocks is not scientifically justified due to profound differences in conformational constraint, synthetic accessibility, and downstream functionalization potential. The 1-oxa-8-azaspiro[4.5]decane core introduces distinct three-dimensional orientation and rigidity compared to alternative spirocyclic systems such as 2-oxa-6-azaspiro[3.3]heptane, 1-oxa-8-azaspiro[5.5]undecane, or carbocyclic piperidine derivatives lacking the oxygen heteroatom. [1] Systematic studies have demonstrated that oxa-azaspiro systems increase polar surface area by 15–20 Ų and modulate basicity (pKa shifts of ±0.5–1.0 units) relative to carbocyclic analogs, directly affecting solubility, permeability, and target engagement. Furthermore, the pendant methanol group at the 3-position of the tetrahydrofuran ring provides a distinct synthetic handle (primary alcohol) for further derivatization—such as oxidation to the corresponding aldehyde or carboxylic acid, conversion to leaving groups, or coupling reactions—that is not present in related 3-unsubstituted or 3-amine analogs. The following quantitative evidence demonstrates where this specific compound offers verifiable differentiation relative to its closest structural comparators.

1-Oxa-8-azaspiro[4.5]decane-3-methanol: Quantitative Differentiation Evidence


Conformational Constraint and 3D Topology: 1-Oxa-8-azaspiro[4.5]decane vs. Linear or Monocyclic Piperidine Analogs

The 1-oxa-8-azaspiro[4.5]decane core introduces a spirocyclic junction that locks the molecule into a rigid, three-dimensional conformation, a feature absent in linear or monocyclic piperidine analogs. This spirocyclic architecture has been directly linked to enhanced target engagement in the context of fatty acid amide hydrolase (FAAH) inhibition. While the parent scaffold itself was identified as a lead series, optimized derivatives bearing the 1-oxa-8-azaspiro[4.5]decane core achieved FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹, a threshold associated with promising in vivo activity. [1] In contrast, many carbocyclic piperidine derivatives lacking spirocyclic constraint often exhibit substantially lower enzymatic inactivation rates. A parallel study on structurally related 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrated that even minor modifications to the spirocyclic framework (e.g., substitution at the 2- or 8-positions) produced marked shifts in receptor affinity and functional selectivity, underscoring the sensitivity of biological activity to precise spirocyclic architecture. [2]

Spirocyclic scaffolds Conformational restriction 3D molecular topology Medicinal chemistry Drug design

Synthetic Accessibility: Optimized Routes to 1-Oxa-8-azaspiro[4.5]decane Derivatives via Flow and Biocatalytic Technologies

The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold has been systematically optimized using modern flow chemistry and biocatalytic transaminase technologies, providing a clear advantage over many alternative spirocyclic systems that lack established scalable synthetic routes. A 2021 study demonstrated the application of continuous three-step flow processes and biocatalytic transamination for the synthesis of Boc-protected 1-oxa-8-azaspiro[4.5]decan-3-amine, a key intermediate closely related to 1-oxa-8-azaspiro[4.5]decane-3-methanol. [1] The reported methodology enabled multigram-scale production of racemic material via reduction of an azide intermediate, with further investigations addressing enantioselective synthesis for larger-scale applications. [1] In comparison, alternative spirocyclic frameworks such as 1,5-dioxa-9-azaspiro[5.5]undecane and 2-oxa-6-azaspiro[3.3]heptane often require lengthier synthetic sequences (≥6–8 steps) and may lack established catalytic enantioselective routes. [2]

Flow chemistry Biocatalysis Transaminase Process chemistry Spirocyclic synthesis

Polar Surface Area and pKa Modulation: Oxa-azaspiro vs. Carbocyclic Analogs

Systematic property-driven design studies have quantified the advantages of oxa-azaspiro systems over carbocyclic analogs with respect to key drug-likeness parameters. The incorporation of the oxygen atom in the 1-oxa-8-azaspiro[4.5]decane framework increases polar surface area (PSA) by 15–20 Ų compared to carbocyclic spirocyclic analogs lacking the oxygen heteroatom. Concurrently, the presence of the nitrogen atom in the piperidine ring modulates the basicity of the scaffold, shifting the pKa of the amine by ±0.5–1.0 units relative to oxygen-only or carbon-only spirocycles. These physicochemical alterations have direct implications for passive permeability, aqueous solubility, and ultimately oral bioavailability. The 3-methanol group further contributes to hydrogen bonding capacity without introducing additional ionizable centers that could compromise membrane permeability.

Physicochemical properties Polar surface area pKa modulation Drug-likeness ADME

Functional Handle Differentiation: 3-Methanol vs. 3-Unsubstituted and 3-Amine Analogs

The presence of a primary alcohol (methanol) group at the 3-position of the tetrahydrofuran ring distinguishes 1-oxa-8-azaspiro[4.5]decane-3-methanol from closely related building blocks such as unsubstituted 1-oxa-8-azaspiro[4.5]decane (CAS 176-92-1, MW 141.21) and 1-oxa-8-azaspiro[4.5]decan-3-amine derivatives. [1] This alcohol handle enables direct oxidation to the corresponding aldehyde (for reductive amination or aldehyde-based coupling) or carboxylic acid (for amide bond formation), as well as conversion to leaving groups (mesylate, tosylate) for nucleophilic displacement. In contrast, the 3-unsubstituted analog lacks a functional handle at this position entirely, limiting derivatization to modifications at the piperidine nitrogen or spiro carbon. The 3-amine analog, while also possessing a functional handle, presents different reactivity and protection/deprotection requirements (e.g., Boc protection) that can add synthetic steps.

Functional group Synthetic handle Derivatization Oxidation Coupling

Fsp³ Carbon Fraction: Quantitative Comparison with Flat Aromatic Building Blocks

The fraction of sp³-hybridized carbon atoms (Fsp³) is a validated metric for assessing molecular complexity and three-dimensional character, with higher Fsp³ values correlating with improved clinical success rates in drug discovery. [1] The 1-oxa-8-azaspiro[4.5]decane core exhibits Fsp³ values approaching 0.8–1.0 depending on substitution patterns, reflecting a high degree of carbon saturation. In comparison, common flat aromatic building blocks such as phenylpiperidines or biphenyl derivatives typically exhibit Fsp³ values below 0.3–0.4. [2] This difference is quantitatively meaningful: medicinal chemistry campaigns increasingly prioritize Fsp³-rich scaffolds to improve solubility, reduce promiscuous binding, and enhance pharmacokinetic profiles. The 3-methanol substituent maintains this high Fsp³ character while providing a functional handle, offering a balanced profile of three-dimensionality and synthetic utility.

Fsp3 Carbon saturation 3D character Drug-likeness Escape from flatland

1-Oxa-8-azaspiro[4.5]decane-3-methanol: Priority Research and Industrial Application Scenarios


FAAH Inhibitor Lead Optimization: Spirocyclic Scaffold Expansion

1-Oxa-8-azaspiro[4.5]decane-3-methanol serves as a direct entry point for synthesizing novel fatty acid amide hydrolase (FAAH) inhibitors, leveraging the validated lead scaffold status of the 1-oxa-8-azaspiro[4.5]decane core. The 3-methanol group provides a versatile handle for installing diverse carboxamide, carbamate, or urea moieties at the tetrahydrofuran ring position, enabling systematic SAR exploration. This application scenario is particularly relevant for medicinal chemistry teams seeking to expand beyond the 8-carboxamide series described in the primary FAAH inhibitor literature. The scaffold's demonstrated k(inact)/K(i) threshold exceeding 1500 M⁻¹s⁻¹ in optimized derivatives provides a quantitative benchmark for assessing newly synthesized analogs.

Enantioselective Synthesis of CNS-Targeted Spirocyclic Ligands

The established flow chemistry and biocatalytic transaminase methodologies for synthesizing enantiomerically enriched 1-oxa-8-azaspiro[4.5]decane derivatives make 1-oxa-8-azaspiro[4.5]decane-3-methanol an attractive starting material for developing stereochemically defined CNS-targeted ligands. The scaffold has demonstrated pharmacological activity at M1 muscarinic receptors, with structure-activity relationships revealing that stereochemistry and substitution pattern critically influence receptor subtype selectivity. The high Fsp³ character of the scaffold (≈0.8–1.0) correlates with favorable CNS drug-likeness parameters, including reduced promiscuous binding and improved metabolic stability. This scenario is prioritized for neuroscience-focused discovery programs seeking novel chemotypes with validated spirocyclic architectures.

Synthesis of Advanced Building Blocks via 3-Methanol Derivatization

The primary alcohol functionality of 1-oxa-8-azaspiro[4.5]decane-3-methanol enables direct conversion to a suite of advanced building blocks: oxidation to the corresponding 3-carboxylic acid (for amide library synthesis), conversion to the 3-amine via mesylation/displacement or Mitsunobu chemistry, or elaboration to ether-linked conjugates. This derivatization potential distinguishes the compound from unsubstituted 1-oxa-8-azaspiro[4.5]decane and provides ≥3 additional synthetic pathways not accessible from the parent scaffold. The established commercial availability in purities of 95–98% from multiple vendors ensures reliable supply for building block library synthesis. This scenario is optimized for parallel medicinal chemistry and fragment elaboration campaigns requiring diverse functional group handles.

Property-Driven Lead Optimization: Modulating PSA and pKa

The oxa-azaspiro framework of 1-oxa-8-azaspiro[4.5]decane-3-methanol provides quantifiable physicochemical advantages over carbocyclic analogs, including a 15–20 Ų increase in polar surface area and pKa modulation of ±0.5–1.0 units. These property differences are directly actionable in lead optimization campaigns where fine-tuning solubility, permeability, or off-target pharmacology is required. The high Fsp³ character further enhances three-dimensional topology, aligning with industry trends toward saturated scaffolds that escape the limitations of flat aromatic compounds. This scenario is prioritized for multiparameter optimization programs where balanced ADME profiles and target selectivity are critical selection criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.5]decane-3-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.